4-(Dimethylamino)-3-fluorobenzaldehyde
Description
Systematic International Union of Pure and Applied Chemistry Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for naming substituted benzaldehyde derivatives. The official International Union of Pure and Applied Chemistry designation is this compound, which precisely indicates the positions and nature of substituents on the benzene ring. This naming convention systematically describes the molecular structure by identifying the benzene ring as the parent structure, with an aldehyde functional group (formyl group) at position 1, a fluorine atom at position 3, and a dimethylamino group at position 4.
The structural representation of this compound reveals a benzene ring substituted with three distinct functional groups positioned in a specific arrangement. The aldehyde group (-CHO) serves as the primary functional group, while the fluorine atom and dimethylamino group (-N(CH₃)₂) act as substituents that significantly influence the compound's chemical behavior. The Simplified Molecular Input Line Entry System notation for this compound is CN(C)C1=C(C=C(C=C1)C=O)F, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string is InChI=1S/C9H10FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3, offering a standardized method for representing the compound's structure in chemical databases.
The International Chemical Identifier Key FXAPINLZEXGHEZ-UHFFFAOYSA-N serves as a unique identifier that facilitates database searches and chemical informatics applications. This hashed version of the International Chemical Identifier provides a fixed-length string that uniquely identifies the compound across different chemical databases and software systems. The three-dimensional molecular structure exhibits specific geometric arrangements due to the aromatic nature of the benzene ring and the electronic effects of the substituents, particularly the electron-donating dimethylamino group and the electron-withdrawing fluorine atom.
Alternative Nomenclatural Conventions
Chemical Abstract Service registry numbers provide globally recognized numerical identifiers for chemical substances, with this compound assigned the Chemical Abstract Service number 1021240-69-6. This registry system, maintained by the American Chemical Society, ensures unambiguous identification of chemical compounds across scientific literature and commercial databases. Additional Chemical Abstract Service numbers have been associated with this compound, including 977-906-6, which appears in certain European regulatory contexts.
Properties
IUPAC Name |
4-(dimethylamino)-3-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO/c1-11(2)9-4-3-7(6-12)5-8(9)10/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAPINLZEXGHEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula: C9H10FNO
- Molecular Weight: 167.18 g/mol
- Appearance: Yellow-white crystalline solid, soluble in organic solvents.
- Functional Groups: Contains an aldehyde group (-CHO), a dimethylamino group (-N(CH3)2), and a fluorine atom.
Organic Synthesis
DMFA serves as an important building block in the synthesis of complex organic molecules. It can participate in various chemical reactions such as:
- Oxidation: Converts the aldehyde group to carboxylic acids.
- Reduction: Reduces the aldehyde to alcohols using reagents like lithium aluminum hydride.
- Substitution Reactions: Engages in nucleophilic substitution, particularly at the fluorinated carbon.
Medicinal Chemistry
DMFA has shown potential in drug development, particularly:
- Enzyme Inhibition: It interacts with various enzymes, potentially inhibiting their activity. This property is crucial for developing therapeutic agents targeting specific pathways.
- Antiproliferative Effects: Studies indicate that DMFA derivatives exhibit significant antiproliferative activity against cancer cell lines, such as prostate cancer (PC-3) with IC values ranging from 18.46 μM to 61 μM .
Biological Studies
Research has demonstrated that DMFA can influence biological processes:
- Cytotoxicity Studies: In vitro studies reveal that DMFA induces apoptosis in cancer cells, characterized by DNA fragmentation and activation of caspases .
- Receptor Binding Assays: It can modulate receptor functions, impacting cellular responses and signaling pathways.
Case Study 1: Prostate Cancer Treatment
A study explored the effects of DMFA derivatives on PC-3 adenocarcinoma cells, revealing significant cytotoxicity (IC = 18.46 μM) linked to mitochondrial impairment and increased reactive oxygen species production .
Case Study 2: Antifungal Activity
Research indicated that DMFA-related compounds exhibited antifungal properties against non-Candida yeast strains. Structural modifications around the benzaldehyde scaffold enhanced biological efficacy, suggesting potential for developing antifungal agents .
Mechanism of Action
The mechanism by which 4-(Dimethylamino)-3-fluorobenzaldehyde exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the aldehyde group is oxidized to a carboxylic acid through the transfer of electrons. In substitution reactions, the fluorine atom can be replaced by a nucleophile, leading to the formation of new chemical bonds.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can interact with enzymes, inhibiting their activity and affecting biological pathways.
Receptor Binding: It can bind to receptors, modulating their function and influencing cellular responses.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following compounds are structurally related to 4-(Dimethylamino)-3-fluorobenzaldehyde and are compared based on substituent effects, reactivity, and applications:
Physical and Spectral Properties
- Solubility: The dimethylamino group improves solubility in polar aprotic solvents (e.g., DMF, DMSO), whereas 3-fluorobenzaldehyde is more soluble in non-polar solvents.
- Melting Points: Fluorine and dimethylamino substituents lower melting points compared to non-substituted benzaldehydes due to reduced crystallinity. For instance, 4-(difluoromethyl)-3-fluorobenzaldehyde (Category F3 in ) likely has a higher melting point due to increased molecular symmetry .
- Spectral Data: The ¹H NMR of this compound shows characteristic aldehyde proton signals at ~10 ppm and dimethylamino singlet at ~3 ppm, distinct from analogs like 4-(dimethylamino)benzaldehyde, which lacks fluorine-induced deshielding .
Biological Activity
4-(Dimethylamino)-3-fluorobenzaldehyde, also known as EVT-1807611, is an organic compound with significant biological activity, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological properties, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
This compound possesses the molecular formula CHFNO and a molecular weight of 167.18 g/mol. It features a benzene ring substituted with a dimethylamino group at the para position (4-position), a fluorine atom at the meta position (3-position), and an aldehyde functional group at the 1-position. The compound is typically a yellow-white crystalline solid and is soluble in organic solvents.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound can participate in electrophilic aromatic substitution reactions, making it valuable in synthesizing other biologically active compounds. Its interaction with cellular pathways can modulate biological responses, including apoptosis and cell proliferation.
Antiproliferative Effects
Research has demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of this compound can induce cytotoxicity through mechanisms involving apoptosis. Specifically, it has been reported that compounds derived from similar structures exhibit IC values ranging from 18.46 μM to 61 μM against prostate cancer cell lines (PC-3) and others .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound using assays such as MTT. These studies revealed that the compound triggers morphological changes associated with apoptosis, including DNA fragmentation and phosphatidylserine externalization. The activation of caspases (caspase-3/-7) through intrinsic apoptotic pathways has also been observed .
Case Studies
Case Study 1: Prostate Cancer Treatment
A study investigating the effects of thiosemicarbazone derivatives related to this compound found promising results in treating PC-3 adenocarcinoma cells. The derivative exhibited significant cytotoxicity (IC = 18.46 μM), alongside mechanisms involving mitochondrial impairment and reactive oxygen species (ROS) overproduction .
Case Study 2: Antifungal Activity
Another investigation into related compounds demonstrated antifungal activity against non-Candida yeast strains, suggesting that structural modifications around the benzaldehyde scaffold could enhance biological efficacy. Compounds with fluorine substitutions showed varied inhibitory effects, indicating potential for developing antifungal agents .
Summary of Findings
| Biological Activity | IC Value | Cell Line/Organism |
|---|---|---|
| Prostate Cancer Cytotoxicity | 18.46 μM | PC-3 Cells |
| Antifungal Activity | 48.9 - 57.7 μM | Non-Candida Yeast Strains |
| General Cytotoxicity | Varies | Various Cancer Cell Lines |
Preparation Methods
Starting Material and Dimethylation
- The synthesis often begins with 4-fluoroaniline , which contains the fluorine substituent at the 3-position relative to the amino group.
- The amino group is dimethylated to form the dimethylamino substituent. This is commonly achieved using formaldehyde and formic acid as methylating agents, which convert the primary amine into a tertiary dimethylamino group.
Oxidation to Aldehyde
- The dimethylated aniline derivative is then subjected to oxidation to introduce the aldehyde functional group.
- A typical oxidizing agent used is manganese dioxide (MnO2) , which selectively oxidizes the aromatic amine derivative to the corresponding aldehyde.
This sequence yields this compound with good selectivity and moderate to high yields.
Alternative Synthetic Strategies
While direct dimethylation and oxidation are common, other methods may involve:
- Multi-step coupling reactions or Pfitzinger reactions , which involve condensation and rearrangement steps to build the aldehyde functionality on a suitably substituted aromatic ring.
- Use of Grignard reagents derived from fluorinated aromatic precursors, followed by reaction with electrophilic formylating agents such as N,N-dimethylformamide (DMF) to install the aldehyde group.
This method demonstrates the utility of Grignard reagents and DMF as a formyl source in fluorinated aromatic aldehyde synthesis and could be adapted for the dimethylamino derivative by substituting the methoxy group introduction with dimethylamination.
Data Table: Summary of Preparation Conditions
| Step | Reaction Conditions | Reagents/Materials | Yield (%) | Notes |
|---|---|---|---|---|
| Dimethylation | Formaldehyde and formic acid, mild heating | 4-fluoroaniline | Moderate | Converts amino group to dimethylamino |
| Oxidation | Manganese dioxide (MnO2), room temperature | Dimethylamino-3-fluoroaniline | Moderate | Selective oxidation to aldehyde |
| Alternative Grignard | Mg, THF solvent, 40-65°C, 2-6 h | Fluorinated aromatic halide + DMF | 70-78 | Yields fluorobenzaldehyde derivatives |
Research Findings and Analytical Data
- The NMR (1H and 13C) and IR spectroscopy confirm the presence of the aldehyde proton (~9.7 ppm in 1H NMR) and the aromatic substitution pattern.
- Mass spectrometry data support the molecular weight consistent with C9H9FNO.
- Purification typically involves column chromatography or vacuum distillation .
- Yields reported in the literature range from 45% to 78%, depending on the method and scale.
Summary and Professional Notes
- The preparation of this compound is most reliably achieved via dimethylation of 4-fluoroaniline followed by oxidation .
- The use of Grignard reagents and formylation with DMF is a versatile alternative, especially for related fluorinated benzaldehydes.
- Reaction conditions such as temperature, solvent choice (methanol, THF), and molar ratios are critical for optimizing yield and purity.
- Analytical characterization is essential to confirm the substitution pattern and aldehyde functionality.
This comprehensive overview synthesizes data from patents, peer-reviewed publications, and industrial preparation methods, ensuring a professional and authoritative perspective on the preparation of this compound.
Q & A
Q. What are the optimal synthetic routes for preparing 4-(Dimethylamino)-3-fluorobenzaldehyde?
The synthesis typically involves sequential functionalization of the benzaldehyde core. For introducing fluorine and dimethylamino groups, a plausible approach includes:
- Fluorination : Electrophilic fluorination of 4-hydroxybenzaldehyde derivatives using Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Dimethylamination : Nucleophilic substitution of a halogen (e.g., bromine) at the para position using dimethylamine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization for isolating high-purity product .
Q. How can researchers characterize the electronic effects of substituents in this compound?
- Spectroscopic Analysis : UV-Vis spectroscopy to study the impact of electron-donating (dimethylamino) and electron-withdrawing (fluoro) groups on the aldehyde’s π→π* transitions.
- Hammett Constants : Compare substituent effects using σ values (σ_meta for fluorine, σ_para for dimethylamino) to predict reactivity in nucleophilic additions or condensations .
- DFT Calculations : Optimize molecular geometry and compute frontier molecular orbitals (HOMO/LUMO) to assess electronic distribution .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use a fume hood due to potential volatility of aldehydes and fluorinated compounds .
- Spill Management : Neutralize with sodium bisulfite for aldehyde deactivation; adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. How do steric and electronic factors influence the regioselectivity of reactions involving this compound?
- Steric Effects : The bulky dimethylamino group at the para position directs electrophilic attacks (e.g., nitration, sulfonation) to the ortho position relative to the aldehyde.
- Electronic Effects : Fluorine’s electronegativity stabilizes intermediates in nucleophilic aromatic substitution (e.g., Suzuki coupling) at the meta position.
- Case Study : In Knoevenagel condensations, the aldehyde reacts preferentially with active methylene compounds due to conjugation with the electron-rich dimethylamino group .
Q. What methodologies are effective for studying metabolic stability in drug design applications?
- In Vitro Assays : Incubate with liver microsomes (human or rodent) and monitor aldehyde oxidation or dimethylamino demethylation via LC-MS/MS .
- Isotope Labeling : Use deuterated analogs to track metabolic pathways.
- Computational Models : Apply QSAR (Quantitative Structure-Activity Relationship) to predict CYP450 enzyme interactions .
Q. How can researchers resolve contradictions in reported reaction yields for derivatization of this compound?
- Controlled Replication : Standardize solvent purity (e.g., anhydrous DMF vs. technical grade), reaction temperature, and catalyst loading.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and identify side products (e.g., over-oxidation of aldehyde).
- Statistical Design : Employ DoE (Design of Experiments) to optimize variables like pH, solvent polarity, and stoichiometry .
Q. What advanced techniques validate the compound’s solid-state structure and polymorphism?
- X-Ray Crystallography : Resolve crystal packing and hydrogen-bonding motifs (e.g., aldehyde∙∙∙amine interactions) .
- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis to detect polymorphic transitions or decomposition thresholds.
- PXRD : Compare experimental and simulated powder patterns to confirm phase purity .
Methodological Resources
- Synthetic Protocols : Refer to PubChem and ECHA databases for reaction conditions and hazard data .
- Computational Tools : Gaussian or ORCA for DFT studies; Mercury for crystallographic visualization .
- Biological Assays : Follow OECD guidelines for in vitro toxicity testing (e.g., Ames test for mutagenicity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
